Lipophilicity vs. Debrisoquine
1,2,3,4-Tetrahydroquinoline-1-carboximidamide exhibits a computed XLogP3-AA of 1.2, which is 0.476 log units lower than the LogP of 1.676 reported for debrisoquine, its closest constitutional isomer [1]. Despite identical molecular formula (C10H13N3), identical hydrogen bond donor/acceptor counts (2/1), and near-identical topological polar surface area (53.0 vs. 53.1 Ų), the ring architecture shift from tetrahydroquinoline to tetrahydroisoquinoline and the carboximidamide positional change from the 1- to the 2-position lower the predicted lipophilicity by approximately 28% on a linear scale . This difference is attributable to the distinct spatial orientation of the amidine moiety relative to the aromatic ring [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Debrisoquine (CAS 1131-64-2): LogP = 1.676 |
| Quantified Difference | ΔLogP = 0.476 (target compound 28% less lipophilic on linear scale) |
| Conditions | Computed values: PubChem XLogP3 3.0 (target); PeptideDB reported LogP (comparator). Both are in silico predictions. |
Why This Matters
Lower lipophilicity can influence membrane permeability, non-specific protein binding, and chromatographic retention behavior—parameters critical when selecting between these isomers for medicinal chemistry campaigns or analytical method development.
- [1] PubChem Compound Summary CID 12253765, 1,2,3,4-Tetrahydroquinoline-1-carboximidamide. XLogP3-AA: 1.2, Topological Polar Surface Area: 53.0 Ų. National Center for Biotechnology Information (2025). View Source
